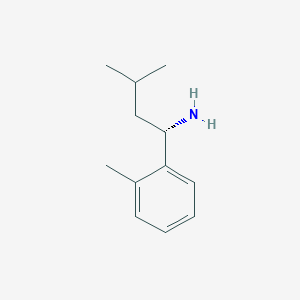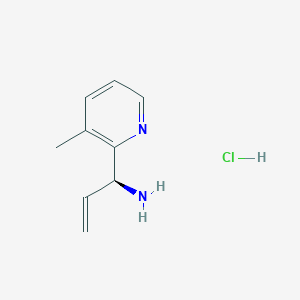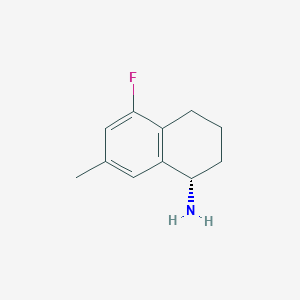
(R)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, and an amine group attached to a methylpropan chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Ring:
Attachment of the Methylpropan Chain: The methylpropan chain is attached to the pyridine ring through a nucleophilic substitution reaction.
Introduction of the Amine Group: The amine group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of ®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group being oxidized to form corresponding oxides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, nitriles, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride
- 3-(3,5-Difluoropyridin-4-yl)oxetan-3-ol
- 4-(3,5-Difluoropyridin-4-yl)butan-2-ol
Uniqueness
®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylpropan chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12F2N2 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
(1R)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H12F2N2/c1-5(2)9(12)8-6(10)3-13-4-7(8)11/h3-5,9H,12H2,1-2H3/t9-/m1/s1 |
Clave InChI |
XTMWBWXFOLSNPJ-SECBINFHSA-N |
SMILES isomérico |
CC(C)[C@H](C1=C(C=NC=C1F)F)N |
SMILES canónico |
CC(C)C(C1=C(C=NC=C1F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


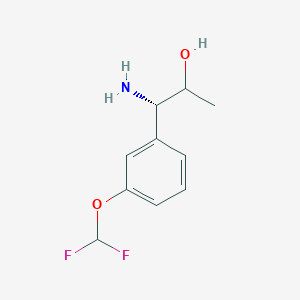
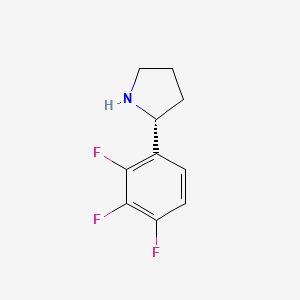

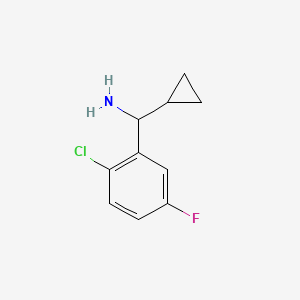
![(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046602.png)
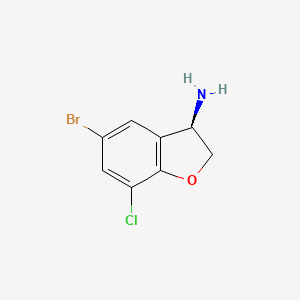
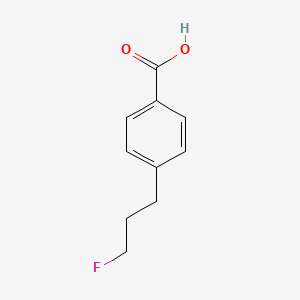
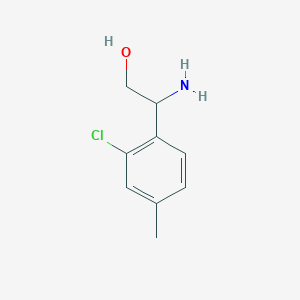
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate](/img/structure/B13046637.png)
![Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13046640.png)
